molecular formula C12H15BrCl2N2O3S B13371303 2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol

2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol

Cat. No.: B13371303
M. Wt: 418.1 g/mol
InChI Key: GGBGXSUFYCMCGW-UHFFFAOYSA-N
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Description

2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound characterized by the presence of a piperazine ring, a sulfonyl group, and a bromo-dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting with the preparation of the bromo-dichlorophenyl sulfonyl chloride intermediate. This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. Finally, the ethanol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dichlorophenylsulfonyl chloride
  • 2-Bromo-2’,4’-dichloroacetophenone

Uniqueness

2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring and the sulfonyl group distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.

Properties

Molecular Formula

C12H15BrCl2N2O3S

Molecular Weight

418.1 g/mol

IUPAC Name

2-[4-(4-bromo-2,5-dichlorophenyl)sulfonylpiperazin-1-yl]ethanol

InChI

InChI=1S/C12H15BrCl2N2O3S/c13-9-7-11(15)12(8-10(9)14)21(19,20)17-3-1-16(2-4-17)5-6-18/h7-8,18H,1-6H2

InChI Key

GGBGXSUFYCMCGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl

Origin of Product

United States

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